molecular formula C24H22N2OS B2972305 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide CAS No. 477569-48-5

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide

Cat. No. B2972305
CAS RN: 477569-48-5
M. Wt: 386.51
InChI Key: SHDRMARRYGZEEW-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many researchers have synthesized benzothiazole derivatives due to their biological activities .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse, depending on the functional groups present in the molecule. They can undergo reactions such as condensation, coupling, and others .

Scientific Research Applications

Organic Compound Synthesis and Emission Mechanisms

  • Aggregation-Induced Emission (AIE): Phenylbenzoxazole-based organic compounds, closely related to N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide, have been synthesized and studied for their condensed-state emission enhancement. Investigations reveal that the enhancement is due to the prohibition of transition to the nonemissive twisted intramolecular charge transfer (TICT) state, favoring an intermediate emissive quasi-TICT state. This is attributed to the partial restriction of free intramolecular rotations in condensed states, leading to stronger emission as the molecular arrangement becomes more ordered (Li et al., 2015).

Palladium(II) Complexes and Catalysis

  • Synthesis of Palladium(II) Complexes: Research has demonstrated the convenient synthesis of mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes. These complexes exhibit significant catalytic activities towards Mizoroki-Heck coupling reactions, indicating their potential application in facilitating organic transformations (Yen et al., 2006).

Aggregation-Induced Emission Enhancement (AIEE)

  • AIEE Properties of Benzothiazole-based Compounds: A novel class of 2-(2'-hydroxyphenyl)benzothiazole-based compounds has been synthesized, showcasing aggregation-induced emission enhancement due to restricted intramolecular motion and facilitated intramolecular proton transfer in the solid state. This highlights the significance of benzothiazole-based structures in developing advanced materials with enhanced photophysical properties (Qian et al., 2007).

Future Directions

The future research directions in the field of benzothiazole derivatives are vast. They include the development of new synthetic methods, exploration of their biological activities, and their use in the development of new drugs .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c1-24(2,3)17-14-12-16(13-15-17)22(27)25-19-9-5-4-8-18(19)23-26-20-10-6-7-11-21(20)28-23/h4-15H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDRMARRYGZEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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